Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate
Overview
Description
Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate is a chemical compound with the molecular formula C21H18N2O4S3 and a molecular weight of 458.581 g/mol . It is characterized by the presence of a nitrophenyl group, a sulfonyldithioimidocarbonate moiety, and two benzyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate typically involves the reaction of 4-nitrophenyl sulfonyl chloride with dibenzyl dithioimidocarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate undergoes various types of chemical reactions, including:
Scientific Research Applications
Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins and enzymes . The sulfonyldithioimidocarbonate moiety can also undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of biological molecules .
Comparison with Similar Compounds
Dibenzyl (4-nitrophenyl)sulfonyldithioimidocarbonate can be compared with other similar compounds, such as:
- Benzyl 2-nitrophenyl sulfoxide
- N,N-Dibenzyl-4-(2,4-dinitrophenyl)hydrazono-6-oxododecanamide
- Benzyl 2,3-dibenzyl-4-phenylbutanoate
- Benzyl 2-nitrophenyl sulfide
These compounds share similar structural features, such as the presence of benzyl and nitrophenyl groups, but differ in their specific functional groups and reactivity. This compound is unique due to its sulfonyldithioimidocarbonate moiety, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[bis(benzylsulfanyl)methylidene]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S3/c24-23(25)19-11-13-20(14-12-19)30(26,27)22-21(28-15-17-7-3-1-4-8-17)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUCLKGQYOHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-14-5 | |
Record name | DIBENZYL (4-NITROPHENYL)SULFONYLDITHIOIMIDOCARBONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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